1-(But-3-yn-1-yl)-3-chlorobenzene

Description

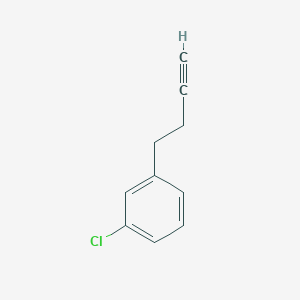

1-(But-3-yn-1-yl)-3-chlorobenzene is a chlorinated aromatic compound featuring a benzene ring substituted with a chlorine atom at the 3-position and a but-3-yn-1-yl group at the 1-position. The but-3-yn-1-yl substituent is a four-carbon chain with a terminal alkyne group (structure: CH₂-CH₂-C≡CH), making the compound highly reactive in alkyne-specific transformations such as cycloadditions, Sonogashira couplings, and hydrometallation reactions .

The compound’s molecular formula is C₁₀H₉Cl, with a molecular weight of 164.5 g/mol. The presence of both an electron-withdrawing chlorine atom and an electron-donating alkyne group creates unique electronic effects, influencing its reactivity and stability.

Properties

IUPAC Name |

1-but-3-ynyl-3-chlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl/c1-2-3-5-9-6-4-7-10(11)8-9/h1,4,6-8H,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCVLTFCFBTZPCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(But-3-yn-1-yl)-3-chlorobenzene can be synthesized through several methods. One common approach involves the coupling of 3-chlorobenzene with but-3-yn-1-yl bromide in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and requires a base like potassium carbonate to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of 1-(But-3-yn-1-yl)-3-chlorobenzene often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(But-3-yn-1-yl)-3-chlorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The but-3-yn-1-yl group can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: The triple bond in the but-3-yn-1-yl group can be reduced to form alkanes or alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalysts like palladium on carbon or hydrogen gas under mild pressure.

Major Products

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkanes or alkenes.

Scientific Research Applications

1-(But-3-yn-1-yl)-3-chlorobenzene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(But-3-yn-1-yl)-3-chlorobenzene involves its interaction with molecular targets through its functional groups. The but-3-yn-1-yl group can participate in click chemistry reactions, forming stable triazole linkages with azides. The chlorine atom can undergo nucleophilic substitution, allowing the compound to be modified for specific applications. These interactions enable the compound to exert its effects in various chemical and biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-(But-3-yn-1-yl)-3-chlorobenzene, enabling comparative analysis of substituent effects on physical properties, reactivity, and applications.

1-(But-3-en-1-yn-1-yl)-4-chlorobenzene

- Structure : Benzene with a but-3-en-1-yn-1-yl group (conjugated enyne: CH₂-C≡C-CH₂) at position 1 and Cl at position 4.

- Molecular Formula : C₁₀H₇Cl (MW: 162.6 g/mol).

- Key Differences :

- Applications : Useful in materials science for conjugated polymer synthesis due to extended π-systems .

1-(3-Bromopropoxy)-3-chlorobenzene

- Structure : Benzene with Cl at position 3 and a bromopropoxy group (O-CH₂-CH₂-CH₂Br) at position 1.

- Molecular Formula : C₉H₁₀BrClO (MW: 249.5 g/mol).

- Key Differences :

- Applications : Intermediate in pharmaceutical synthesis, particularly for alkylating agents .

1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene

- Structure : Benzene with Cl at position 3 and a sulfanyl-bromoethyl group (S-CH₂-CH₂Br) at position 1.

- Molecular Formula : C₈H₈BrClS (MW: 251.6 g/mol).

- Key Differences :

- Applications : Precursor for thioether-linked bioactive molecules .

1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene

- Structure : Benzene with a methoxymethyl group (CH₂-O-CH₃) at position 4 and a but-3-yn-1-yl group at position 1.

- Molecular Formula : C₁₂H₁₄O (MW: 174.2 g/mol).

- Key Differences :

- Applications : Used in organic electronics for functionalized aromatic systems .

1-Benzyl-3-chlorobenzene

- Structure : Benzene with Cl at position 3 and a benzyl group (CH₂-C₆H₅) at position 1.

- Molecular Formula : C₁₃H₁₁Cl (MW: 202.7 g/mol).

- Key Differences :

- Applications : Building block for liquid crystals and surfactants .

Comparative Data Table

Biological Activity

1-(But-3-yn-1-yl)-3-chlorobenzene is an organic compound characterized by a butynyl group attached to a chlorobenzene ring. Its molecular formula is C₁₀H₉Cl, and it features a linear alkyne (but-3-yne) bonded to the para position of the chlorobenzene. The presence of chlorine contributes to its reactivity and potential applications in various chemical processes, particularly in medicinal chemistry and materials science.

Synthesis

The synthesis of 1-(But-3-yn-1-yl)-3-chlorobenzene can be achieved through several methods, including:

- Alkylation reactions with appropriate alkyl halides.

- Coupling reactions involving aryl halides and alkynes.

These synthetic pathways allow for the introduction of functional groups that can enhance biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activities. For instance, derivatives of chlorobenzene have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 1-(But-3-yn-1-yl)-4-chlorobenzene | 10 | S. aureus |

| 2,6-Dipiperidino-1,4-dibromobenzene | 5 | E. coli |

| 2,4,6-Tripyrrolidinochlorobenzene | 15 | Pseudomonas aeruginosa |

Anticancer Activity

Studies have demonstrated that similar compounds exhibit antiproliferative effects against various cancer cell lines. For example, modifications in the substituents on the benzene ring can lead to enhanced activity against HeLa cells and other cancer types.

Case Study: Anticancer Activity

In a recent study, derivatives of alkyne-based compounds were tested for their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives showed IC50 values comparable to established chemotherapeutic agents like cisplatin.

Table 2: Cytotoxicity Results Against Cancer Cell Lines

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 1-(But-3-yn-1-yloxy)-4-chlorobenzene | 25 | HeLa |

| Rigidin-inspired derivative | 30 | MDA-MB-231 |

| Non-substituted phenolic compound | >100 | HFF-1 |

The biological activity of 1-(But-3-yn-1-yl)-3-chlorobenzene is likely mediated through:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Interaction : The chlorine atom may enhance binding affinity to specific biological receptors or enzymes, influencing downstream signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.